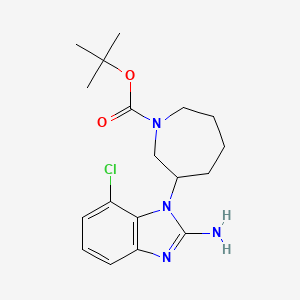

tert-butyl (3R)-3-(2-amino-7-chloro-1H-1,3-benzodiazol-1-yl)azepane-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 3-(2-amino-7-chlorobenzimidazol-1-yl)azepane-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25ClN4O2/c1-18(2,3)25-17(24)22-10-5-4-7-12(11-22)23-15-13(19)8-6-9-14(15)21-16(23)20/h6,8-9,12H,4-5,7,10-11H2,1-3H3,(H2,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RLOMMSBIWKGLDH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCCC(C1)N2C3=C(C=CC=C3Cl)N=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate typically involves multi-step reactions. One common synthetic route includes the following steps :

Formation of the benzoimidazole ring: This step involves the reaction of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

Introduction of the azepane ring: The benzoimidazole intermediate is then reacted with an appropriate azepane derivative in the presence of a coupling agent such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like triethylamine.

Formation of the tert-butyl ester: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol under acidic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The benzoimidazole ring can be reduced under hydrogenation conditions.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Catalysts like palladium on carbon (Pd/C) are used for hydrogenation reactions.

Substitution: Nucleophilic substitution reactions often use bases like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

Oxidation: Nitro derivatives of the original compound.

Reduction: Reduced benzoimidazole derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific electronic or optical properties.

Biological Research: It is used in studies involving enzyme inhibition and protein-ligand interactions.

Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules for various industrial applications.

Mechanism of Action

The mechanism of action of ®-tert-butyl 3-(2-amino-7-chloro-1H-benzo[d]imidazol-1-yl)azepane-1-carboxylate involves its interaction with specific molecular targets. The benzoimidazole ring can interact with enzyme active sites, potentially inhibiting their activity. The azepane ring may enhance the compound’s binding affinity and specificity. The chloro group can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Azepane Carboxylate Family

Functional and Pharmacological Comparisons

- Benzodiazolyl vs. In contrast, the triazolyl group (C₂H₂N₃) in the analogue offers hydrogen-bonding capabilities but reduced steric bulk . The 7-chloro substituent in the target compound may enhance metabolic stability compared to non-halogenated analogues .

- Impact of Ring Size: Azepane (7-membered) vs.

Stereochemical Variations :

Notes

- Stereochemical Purity : The (3R) configuration in the target compound is critical for its intended bioactivity; enantiomeric impurities could nullify efficacy .

- Commercial Availability : Many analogues (e.g., hydroxymethyl and triazolyl derivatives) are available at research-scale quantities, though prices vary significantly by supplier.

- Regulatory Status: All compounds listed are labeled “for research use only”, emphasizing their experimental, non-therapeutic applications .

Biological Activity

tert-butyl (3R)-3-(2-amino-7-chloro-1H-1,3-benzodiazol-1-yl)azepane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a molecular weight of approximately 360.87 g/mol. The compound features a tert-butyl group, an azepane ring, and a benzodiazole moiety, which contribute to its pharmacological properties.

Structural Features

| Feature | Description |

|---|---|

| tert-butyl Group | Provides steric hindrance and lipophilicity |

| Azepane Ring | Contributes to conformational flexibility |

| Benzodiazole Moiety | Implicated in various biological activities |

Research indicates that this compound acts primarily as an inhibitor of histone demethylases , enzymes critical for regulating gene expression through epigenetic modifications. This inhibition can lead to altered gene expression profiles, which may be beneficial in cancer therapy and other diseases related to epigenetic dysregulation .

Therapeutic Applications

The compound shows promise in several therapeutic areas:

- Oncology : By modulating gene expression through histone demethylase inhibition, it may enhance anti-cancer effects.

- Neurobiology : Potential applications in neurodegenerative diseases where epigenetic changes play a role.

Case Studies and Research Findings

- Histone Demethylase Inhibition : In vitro studies demonstrated that tert-butyl (3R)-3-(2-amino-7-chloro-1H-benzodiazol-1-yl)azepane-1-carboxylate effectively inhibits specific histone demethylases, leading to increased levels of trimethylated histones associated with active gene transcription.

- Cell Proliferation Assays : Various assays have shown that the compound can reduce the proliferation of cancer cell lines by inducing apoptosis through epigenetic mechanisms. This effect was particularly noted in breast and prostate cancer models .

- Binding Affinity Studies : Interaction studies revealed strong binding affinity to proteins involved in gene regulation, suggesting its potential as a lead compound for drug development targeting epigenetic pathways .

Comparative Analysis with Related Compounds

To better understand the unique properties of tert-butyl (3R)-3-(2-amino-7-chloro-1H-benzodiazol-1-yl)azepane-1-carboxylate, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl 3-(2-chloro-1H-benzodiazol-1-yl)azepane-1-carboxylate | Similar azepane and benzodiazole structure | Lacks amino group |

| Nazartinib | Third-generation epidermal growth factor receptor inhibitor | Selective for mutant forms of receptors |

| Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Piperidine instead of azepane | Different ring structure affects biological activity |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.